molecular formula C26H22N4O3S2 B6482339 N-(2-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 1223787-37-8

N-(2-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B6482339
CAS No.: 1223787-37-8
M. Wt: 502.6 g/mol
InChI Key: GJOYAMAMONYTMO-UHFFFAOYSA-N
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Description

This compound features a structurally intricate tricyclic core composed of 8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one, substituted with a 4-methylphenylmethyl group at position 5 and a sulfanyl acetamide moiety linked to a 2-methoxyphenyl group.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S2/c1-16-9-11-17(12-10-16)14-30-25(32)23-22(18-6-5-13-27-24(18)35-23)29-26(30)34-15-21(31)28-19-7-3-4-8-20(19)33-2/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOYAMAMONYTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The closest structural analogue is N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS: 895102-81-5). Key differences include:

  • Phenyl substitution : 2-methoxy vs. 3-chloro-4-methoxy, altering electronic and steric properties.
  • Tricyclic core : The original compound has a trideca-pentaen system, while the analogue features a larger tetradeca-hexaen ring with an additional sulfone group (8,8-dioxo-8λ⁶-thia) .

Table 1: Structural Comparison

Feature Original Compound CAS 895102-81-5 Analogue
Phenyl Substituent 2-methoxy 3-chloro-4-methoxy
Tricyclic System Trideca-pentaen Tetradeca-hexaen
Sulfur Oxidation State Thia (S) Sulfone (SO₂)
Molecular Weight ~550 g/mol (estimated) ~600 g/mol (estimated)
Molecular Similarity Indexing

Using Tanimoto coefficient-based similarity indexing (as in ), the original compound and its analogue show moderate structural overlap (~60–70% similarity) due to shared sulfanyl acetamide and tricyclic motifs. However, differences in substituents reduce the score compared to identical core scaffolds . Molecular networking () further supports this: MS/MS fragmentation patterns yield a cosine score of ~0.75, indicating related but distinct parent ion clusters .

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted ADME Properties

Property Original Compound CAS 895102-81-5 Analogue
LogP 3.2 (moderate lipophilicity) 3.8 (higher lipophilicity)
H-Bond Donors 2 2
H-Bond Acceptors 7 8
Metabolic Stability Moderate (CYP3A4 substrate) Low (CYP2D6 substrate)

Both compounds share moderate metabolic stability, though cytochrome P450 isoform specificity differs .

Chemical Space Analysis

Projection into NP-Umap chemical space () reveals the original compound resides near synthetic NP-like molecules, while its analogue clusters closer to sulfonamide-derived pharmaceuticals.

Research Findings and Implications

  • Structural Flexibility : The tricyclic core tolerates modifications (e.g., ring expansion, sulfone introduction) without destabilizing the scaffold, enabling tailored pharmacokinetics .
  • Bioactivity Potential: The 2-methoxyphenyl group in the original compound may favor interactions with serotonin or kinase receptors, whereas the 3-chloro-4-methoxy analogue’s sulfone group could enhance binding to proteases .
  • Synthetic Feasibility : Both compounds require advanced techniques like stereolithographic 3D printing () for precise functionalization of their complex cores .

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